N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide
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Overview
Description
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds, including those with antiulcer, antihypertensive, anticoagulant, antiallergic, analgesic, anti-inflammatory, antimicrobial, antiviral, antiparasitic, and anticancer properties . The combination of benzimidazole with other heterocyclic moieties can provide new approaches to designing drug-like molecules .
Mechanism of Action
Target of Action
Similar compounds have shown promising activity againstStaphylococcus aureus .
Mode of Action
It’s worth noting that benzimidazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Biochemical Pathways
Benzimidazole derivatives have been known to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
A study on similar compounds showed a favourable pharmacokinetic profile .
Result of Action
Similar compounds have shown promising activity against staphylococcus aureus, indicating potential antibacterial effects .
Preparation Methods
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide involves several steps. One common method is the slow evaporation solution growth technique, which allows for the formation of high-quality single crystals . The compound can be synthesized and characterized using techniques such as 1H NMR, IR, elemental analysis, and X-ray analysis . Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The reactivity of benzimidazole derivatives is primarily due to the electron-rich nitrogen atoms in the imidazole ring. Common reagents and conditions used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethyl formamide as a solvent . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzimidazole derivatives are investigated for their potential as antibacterial, antifungal, antiprotozoal, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory agents . The compound’s versatility makes it valuable in various fields of research and industry.
Comparison with Similar Compounds
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide can be compared with other similar compounds, such as N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide and N-(1,3-benzothiazol-2-yl)-arylamides . These compounds share the benzimidazole or benzothiazole nucleus but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct biological activities and applications.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20(14-8-2-1-3-9-14)23-16-11-5-4-10-15(16)19-21-17-12-6-7-13-18(17)22-19/h1-13H,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAYXDZRIIBIMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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